5-[(E)-2-nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole
Description
5-[(E)-2-Nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole is a nitro-functionalized derivative of the imidazo[2,1-b]thiazole scaffold, a heterocyclic system known for diverse biological activities. The compound features a phenyl group at position 6 and a nitroethenyl substituent at position 5.
Properties
IUPAC Name |
5-[(E)-2-nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-16(18)7-6-11-12(10-4-2-1-3-5-10)14-13-15(11)8-9-19-13/h1-9H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCQIGCIQRNZOZ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(E)-2-nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminothiazole with benzaldehyde to form an intermediate Schiff base, which is then cyclized with glyoxal to form the imidazo[2,1-b][1,3]thiazole core. The nitroethenyl group is introduced via a nitration reaction using nitric acid under controlled conditions .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
5-[(E)-2-nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring, depending on the reaction conditions and reagents used.
Common reagents for these reactions include nitric acid for nitration, hydrogen gas with palladium on carbon for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions include amino derivatives, halogenated compounds, and various oxidized forms .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Its potential as an anticancer agent has been explored due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure
Mechanism of Action
The mechanism of action of 5-[(E)-2-nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function. In cancer cells, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5
The position 5 substituent is critical for modulating biological activity. Key comparisons include:
5-[(E)-2-(2-Chloropyrimidin-4-yl)vinyl]-6-phenylimidazo[2,1-b][1,3]thiazole
- Structure : Chloropyrimidinyl vinyl group at position 5.
- Activity : Exhibits weak inhibitory activity against angiopoietin-1 receptor (TEK) with an IC50 of ~50,000 nM .
- Key Difference : Replacement of the nitroethenyl group with a chloropyrimidinyl vinyl reduces potency, suggesting the nitro group’s electron-withdrawing nature may enhance target affinity.
5-Nitro-6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole
- Structure : Direct nitro substitution on the imidazothiazole core and a 2-nitrophenyl group at position 6.
- Physicochemical Properties: Molecular formula C11H6N4O4S (MW: 290.26). No explicit activity data provided, but dual nitro groups may enhance stability or redox activity .
6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole
- Structure : Nitro group at position 5 and isopropylthio at position 6.
Substituent Variations at Position 2
Position 2 modifications also impact activity:
2-[(2-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole
Functional Group Comparisons
6-Phenylimidazo[2,1-b]thiazole-5-carboxylic Acid
- Structure : Carboxylic acid at position 5.
- Implications : The polar carboxylic acid group enhances water solubility but may reduce membrane permeability compared to the nitroethenyl group .
5-({[(2-Chloroacetyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole
Physicochemical and Spectroscopic Properties
- Melting Points : Comparable derivatives (e.g., 2a in ) exhibit high melting points (~221°C), suggesting nitroethenyl derivatives may similarly have high thermal stability .
- NMR Data : Substituents like nitroethenyl would likely cause downfield shifts in 1H-NMR spectra due to electron withdrawal, as seen in related compounds (e.g., δ 8.72 for imidazole protons in ) .
Biological Activity
5-[(E)-2-nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound belonging to the imidazo[2,1-b][1,3]thiazole family. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anti-parasitic and anti-cancer research. The structure features a thiazole ring fused with an imidazole ring, which is substituted with a phenyl group and a nitroethenyl group, contributing to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the condensation of 2-aminothiazole with benzaldehyde to form an intermediate Schiff base, which is cyclized with glyoxal. The nitroethenyl group is introduced via nitration using nitric acid under controlled conditions. Optimization of reaction conditions is crucial for maximizing yield and purity, often utilizing catalysts and purification techniques like recrystallization and chromatography.
Antiparasitic Activity
Recent studies have highlighted the potential of imidazo[2,1-b][1,3]thiazole derivatives in treating parasitic infections. For instance, compounds structurally related to this compound have shown significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro assays indicated that derivatives exhibit IC50 values in the low micromolar range (0.04 µM to 0.24 µM), demonstrating effective trypanocidal activity .
Table 1: Antiparasitic Activity of Related Compounds
| Compound | IC50 (µM) | Target Organism |
|---|---|---|
| Compound A | 0.16 | T. b. rhodesiense |
| Compound B | 0.10 | T. b. rhodesiense |
| Compound C | 0.22 | T. brucei brucei |
| Compound D | 0.24 | T. brucei brucei |
Anticancer Activity
The anticancer properties of imidazo[2,1-b][1,3]thiazole derivatives have also been explored extensively. For example, studies on related compounds have demonstrated potent cytotoxic effects against various cancer cell lines, including pancreatic ductal adenocarcinoma. The bisindole derivative showed an IC50 value of 0.86 µM against CDK1, indicating its potential as an anticancer agent .
Table 2: Anticancer Activity of Imidazo[2,1-b][1,3]thiazole Derivatives
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Bisindole Derivative | 0.86 | Pancreatic Ductal Adenocarcinoma |
| Compound E | 0.145 | Various Cancer Lines |
The biological activity of this compound is believed to involve multiple mechanisms:
- Nitroreductase Activation : The nitro group can be reduced by nitroreductases present in parasites or cancer cells, leading to the generation of reactive species that damage cellular components.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit critical enzymes involved in DNA replication and repair, contributing to their antiproliferative effects.
Case Studies
Several case studies illustrate the effectiveness of imidazo[2,1-b][1,3]thiazole derivatives in preclinical models:
- Study on Trypanosomiasis : A series of nitroimidazole derivatives were tested in mouse models for their efficacy against acute Trypanosoma brucei infections. The most promising compound demonstrated a complete cure rate .
- Cancer Treatment Trials : In vitro studies evaluated the cytotoxicity of various derivatives against pancreatic cancer cell lines, revealing significant growth inhibition and apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
